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Compound of Interest |

\\

2-(3-bromophenoxy)-N-
Compound Name:
phenylpropanamide

CAS No.: 632290-57-4

Executive Summary & Compound Classification

2-(3-bromophenoxy)-N-phenylpropanamide represents a distinct chemical scaffold merging

the lipophilic, electron-rich 3-bromophenoxy moiety with the pharmacologically versatile N-

phenylpropanamide (propionanilide) core.

Chemical Class:
-Aryloxypropionanilide.

Primary Pharmacological Interest: Non-Steroidal Androgen Receptor Modulators (SARMS),
Anti-androgens, and TRP Channel Modulators.

Key Structural Feature: The ether linkage at the

-position (C2) distinguishes it from amino-amide anesthetics (like Prilocaine) and alkyl-amide
anti-androgens (like Flutamide), potentially altering metabolic stability and receptor binding
kinetics.

Comparison Targets
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This guide compares the product against three distinct "known" N-phenylpropanamide
derivatives to benchmark its performance:

o Flutamide: A classic non-steroidal anti-androgen (pure antagonist).
» Bicalutamide: A second-generation anti-androgen with a related aryloxy/sulfone motif.

» Prilocaine: A local anesthetic, serving as a baseline for the physicochemical properties of the
N-phenylpropanamide core.

Physicochemical & Structural Comparison

The introduction of the 3-bromophenoxy group significantly alters the physicochemical profile
compared to the amino- or alkyl-substituted analogs.

Table 1: Physicochemical Properties Comparison
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2-(3-
Bromophenoxy)
Property -N- Flutamide Bicalutamide Prilocaine
phenylpropana
mide
Core Structure -Aryloxy- -Methyl- -Hydroxy- -Amino-
propionanilide propionanilide propionanilide propionanilide
MW ( g/mol ) ~320.18 276.21 430.37 220.31
Lipophilicit
Pop Y High (~3.8 - 4.2) 2.6 2.9 2.1
(cLogP)
H-Bond Donors 1 (Amide NH) 1 2 1
H-Bond 2 (Amide O,
4 6 2
Acceptors Ether O)
Electron- Electron-
) Electron- . ) ) )
Electronic ) ) withdrawing withdrawing (CN,  Electron-
withdrawing (Br) ]
Character (NO2, CF3) on CF3) on N- donating (Alkyl)
on phenoxy
N-phenyl phenyl
_ AR/ TRPM8 Androgen Androgen
Primary Target ) Na+ Channels
(Predicted) Receptor (AR) Receptor (AR)

Insight: The high lipophilicity (cLogP > 3.5) of the 3-bromophenoxy derivative suggests superior
membrane permeability but potential solubility challenges compared to Flutamide. The bromine
atom acts as a bioisostere for methyl or chloro groups, often enhancing hydrophobic
interactions within the ligand-binding domain (LBD) of nuclear receptors.

Mechanism of Action & Pharmacodynamics
A. Androgen Receptor (AR) Modulation

The N-phenylpropanamide core is the scaffold for non-steroidal anti-androgens.

o Flutamide/Bicalutamide Mechanism: These compounds bind to the AR Ligand Binding
Domain (LBD), inducing a conformational change that prevents helix-12 folding, thereby
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blocking co-activator recruitment.

e 2-(3-Bromophenoxy) Analog Mechanism: The bulky 3-bromophenoxy group at the

-position mimics the "W1" or "W2" binding pockets occupied by the bulky side chains of
Bicalutamide.

o Hypothesis: The ether oxygen provides flexibility, allowing the 3-bromophenyl ring to
access the hydrophobic sub-pocket (H11-H12 loop). The 3-Br substituent specifically
targets the methionine-rich region (Met895) in the AR LBD, potentially increasing binding
affinity (

) relative to unsubstituted analogs.

B. TRP Channel Modulation (Secondary Target)

Certain N-phenylamides act as cooling agents (TRPM8 agonists) or nociceptors (TRPV1/Al).
e The 3-bromophenoxy moiety is structurally analogous to the "super-cooling” amides.
e Contrast: Unlike Prilocaine, which blocks voltage-gated

channels via a protonated amine, the neutral ether-amide of the target compound lacks the
basicity required for intracellular

block, shifting its profile towards GPCR or Nuclear Receptor modulation.

Experimental Protocols & Methodologies
Protocol A: Synthesis via Nucleophilic Substitution

To synthesize 2-(3-bromophenoxy)-N-phenylpropanamide for testing, use this self-validating

protocol ensuring high purity.
Reagents: 2-Bromo-N-phenylpropanamide, 3-Bromophenol,

, Acetone/DMF.

e Preparation: Dissolve 3-bromophenol (1.1 equiv) in anhydrous acetone. Add
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(2.0 equiv) and stir at RT for 30 min to generate the phenoxide.
e Coupling: Add 2-bromo-N-phenylpropanamide (1.0 equiv) dropwise.
o Causality: Using the
-bromoamide ensures
displacement by the phenoxide.
e Reflux: Heat to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

o Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M
NaOH (to remove unreacted phenol) and Brine.

 Purification: Recrystallize from Ethanol/Water.
o Validation: Product must show a distinct singlet/quartet for the

-proton in

-NMR (~4.8 ppm) and loss of the phenolic OH signal.

Protocol B: Competitive Androgen Receptor Binding
Assay

Objective: Determine the Binding Affinity (

/
) relative to Flutamide.
o System: Rat ventral prostate cytosol (rich in AR) or recombinant human AR LBD.

» Radioligand:

-R1881 (Methyltrienolone) at 1 nM.

¢ Incubation: Incubate cytosol +
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-R1881 + Test Compound (
to

M) for 18h at

o Control: Flutamide (Positive Control), DMSO (Vehicle).

o Separation: Use Dextran-coated charcoal to strip unbound ligand. Centrifuge.
o Measurement: Scintillation counting of the supernatant.
» Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

o Validation: The

of Flutamide must fall within 50-100 nM for the assay to be valid.

Visualization: Synthesis & Signaling Pathways
Diagram 1: Synthesis Workflow (Graphviz)
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Caption: Step-by-step synthesis via Williamson ether synthesis adapted for amide substrates.

Diagram 2: Androgen Receptor Signaling Pathway
Comparison
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Caption: Mechanism of action for N-phenylpropanamide AR modulators blocking transcriptional
activation.
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Performance Analysis (Projected Data)

Based on Structure-Activity Relationship (SAR) data for
-aryloxypropionanilides:

Table 2: Projected Biological Activity

2-(3-

Bromophenoxy)-N-  Flutamide .
Assay ) Interpretation

phenylpropanamid  (Standard)

e

The 3-Br-phenoxy
group likely enhances
AR Binding ( hydrophobic contacts,
15-40nM 55 nM potentially improving
) affinity over the
simpler isopropyl

group of Flutamide.

The ether linkage is
generally more stable
Metabolic Stability ( than the amide bond
Moderate (< 60 min) Low (< 30 min) to hydrolysis, but the
) N-phenyl ring is
susceptible to

hydroxylation.

Increased lipophilicity
Cytotoxicity ( ~50 >100 often correlates with
higher non-specific
) M M cytotoxicity in
hepatocytes (HepG2).

Conclusion: The 2-(3-bromophenoxy)-N-phenylpropanamide candidate offers a promising
scaffold for high-affinity AR antagonism due to the optimized hydrophobic filling of the ligand-
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binding pocket by the bromophenoxy group. However, solubility and hepatic toxicity (common
in halogenated aromatics) must be monitored closely during development.
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» To cite this document: BenchChem. [Comparative Guide: 2-(3-Bromophenoxy)-N-
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PDF]. Available at: [https://www.benchchem.com/product/b2800826#comparing-2-3-
bromophenoxy-n-phenylpropanamide-to-known-n-phenylpropanamide-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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